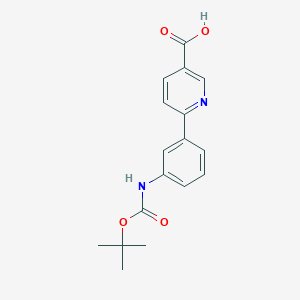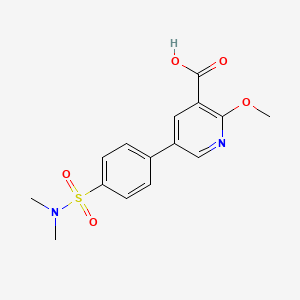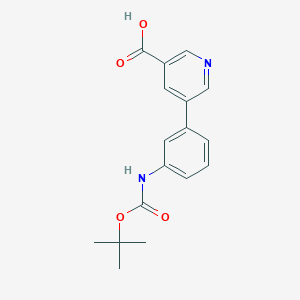
6-(3-BOC-Aminophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-BOC-Aminophenyl)nicotinic acid, commonly referred to as BOC-Aminophenyl, is an organic compound that is used in a variety of scientific applications, including organic synthesis and biomedical research. BOC-Aminophenyl is a versatile compound that can be used to modify substrates and create novel molecules. This compound is also used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
BOC-Aminophenyl is used in a variety of scientific research applications, including organic synthesis and biomedical research. In organic synthesis, BOC-Aminophenyl is used to modify substrates and create novel molecules. In biomedical research, BOC-Aminophenyl is used to study the biochemical and physiological effects of certain molecules. Additionally, BOC-Aminophenyl is used in a variety of other scientific experiments, such as drug delivery and gene expression studies.
Mecanismo De Acción
The mechanism of action of BOC-Aminophenyl is not yet fully understood. However, it is believed that BOC-Aminophenyl acts as a catalyst in the synthesis of novel molecules. This means that BOC-Aminophenyl helps to speed up the reaction of two or more molecules to form a new molecule. Additionally, BOC-Aminophenyl is believed to be involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOC-Aminophenyl are not yet fully understood. However, it is believed that BOC-Aminophenyl may have a variety of effects on the body, including the regulation of gene expression and the modulation of enzyme activity. Additionally, BOC-Aminophenyl may have an effect on the immune system, as it has been shown to activate certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BOC-Aminophenyl in lab experiments include its low cost, easy synthesis, and versatility. Additionally, BOC-Aminophenyl is a relatively safe compound, making it suitable for use in a variety of experiments. The main limitation of BOC-Aminophenyl is its lack of specificity, as it can react with a variety of molecules. Additionally, the mechanism of action of BOC-Aminophenyl is not yet fully understood, which can make it difficult to predict the outcome of an experiment.
Direcciones Futuras
There are a variety of possible future directions for BOC-Aminophenyl research. One possible direction is to further investigate the biochemical and physiological effects of BOC-Aminophenyl. Additionally, research could be conducted to better understand the mechanism of action of BOC-Aminophenyl and to develop more specific synthetic methods. Another possible direction is to explore the use of BOC-Aminophenyl in drug delivery and gene expression studies. Finally, further research could be conducted to investigate the potential applications of BOC-Aminophenyl in other scientific fields, such as materials science and nanotechnology.
Métodos De Síntesis
BOC-Aminophenyl is typically synthesized through a two-step process involving the reaction of 3-bromo-2-hydroxybenzaldehyde and aminophenol. The first step involves the reaction of the two compounds in an aqueous solution, which produces a brominated hydroxylamine intermediate. This intermediate is then reacted with p-toluenesulfonic acid to produce BOC-Aminophenyl. This synthesis method is simple and cost-effective, making it a popular choice for scientists.
Propiedades
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-8-7-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQDZMWOPQBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)

![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)


